N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine
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Overview
Description
N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with piperazine under basic conditions, followed by alkylation with diethylamine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine moiety allows for strong binding interactions, while the pyridazine ring can participate in various electronic interactions.
Comparison with Similar Compounds
- N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine
- 6-(piperazin-1-yl)pyridazin-3-amine
- N,N-diethyl-6-(piperidin-1-yl)pyridazin-3-amine
Uniqueness: N,N-diethyl-6-(piperazin-1-yl)pyridazin-3-amine is unique due to the presence of both diethylamine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H21N5 |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
N,N-diethyl-6-piperazin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H21N5/c1-3-16(4-2)11-5-6-12(15-14-11)17-9-7-13-8-10-17/h5-6,13H,3-4,7-10H2,1-2H3 |
InChI Key |
UDJCOVKWCYNJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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